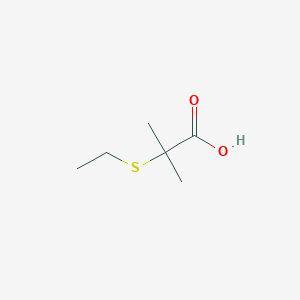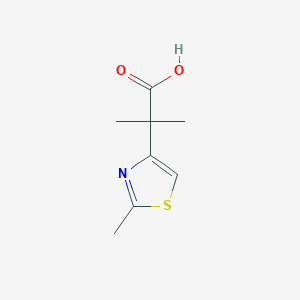
2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles. These intermediates can then be further modified to produce the desired compound . The reaction conditions often include the use of catalysts such as silica-supported tungstosilisic acid and can be carried out under conventional heating or ultrasonic irradiation techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Aplicaciones Científicas De Investigación
2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can act as an agonist or antagonist to specific receptors, modulate enzyme activities, and influence biochemical pathways. For example, it can act as a peroxisome proliferator-activated receptor agonist, playing a role in regulating inflammation and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycine: An antineoplastic drug that includes a thiazole ring.
Uniqueness
2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to act as a peroxisome proliferator-activated receptor agonist sets it apart from other thiazole derivatives .
Propiedades
Fórmula molecular |
C8H11NO2S |
|---|---|
Peso molecular |
185.25 g/mol |
Nombre IUPAC |
2-methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-5-9-6(4-12-5)8(2,3)7(10)11/h4H,1-3H3,(H,10,11) |
Clave InChI |
RQWJGOAEJAYWGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)C(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine](/img/structure/B13300275.png)
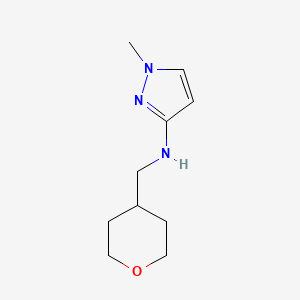
amine](/img/structure/B13300290.png)
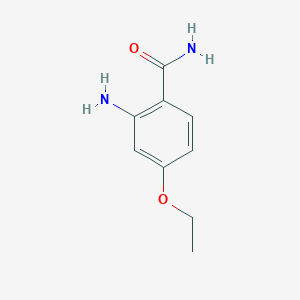


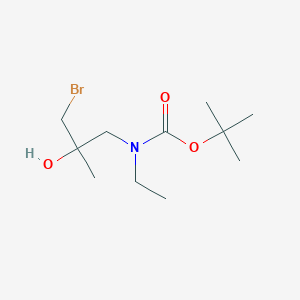
![5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13300338.png)

![2-(2-Methylpropanoyl)spiro[4.4]nonan-1-one](/img/structure/B13300357.png)

